![molecular formula C24H38N2 B14236224 N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-08-1](/img/structure/B14236224.png)
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a naphthalene ring, a long undecyl chain, and an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of naphthalen-1-ylmethylamine with undecylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the amine groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while reduction may produce naphthalen-1-ylmethylamines.
Applications De Recherche Scientifique
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N1-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(naphthalen-1-yl)methanamine: This compound shares the naphthalene ring structure but differs in the length and nature of the alkyl chain.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds have a similar naphthalene ring but contain a cyano group and benzamide moiety.
Uniqueness
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a naphthalene ring, a long undecyl chain, and an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
627522-08-1 |
|---|---|
Formule moléculaire |
C24H38N2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
N'-(naphthalen-1-ylmethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C24H38N2/c1-2-3-4-5-6-7-8-9-12-18-25-19-20-26-21-23-16-13-15-22-14-10-11-17-24(22)23/h10-11,13-17,25-26H,2-9,12,18-21H2,1H3 |
Clé InChI |
BJBRNMDLMFZXSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
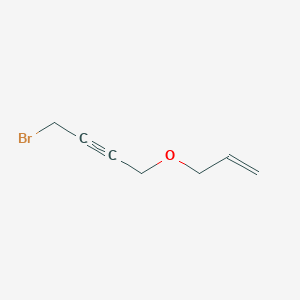
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)


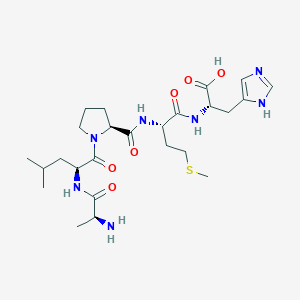
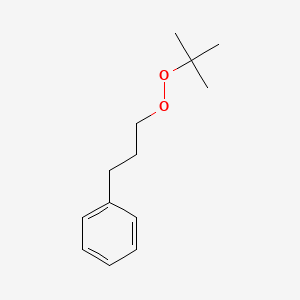
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
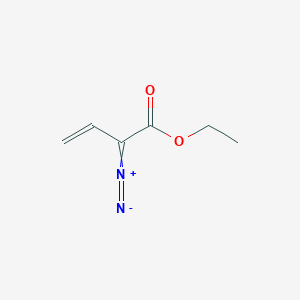
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)

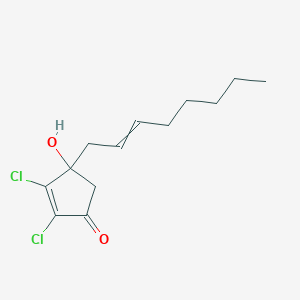
![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)

